molecular formula C15H20N2O4S B12524196 N-(Phenylacetyl)-L-methionylglycine CAS No. 681856-49-5

N-(Phenylacetyl)-L-methionylglycine

Cat. No.: B12524196
CAS No.: 681856-49-5
M. Wt: 324.4 g/mol
InChI Key: ZQOBNWOOGJYALN-LBPRGKRZSA-N
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Description

N-(Phenylacetyl)-L-methionylglycine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of glycine, an amino acid, and features a phenylacetyl group attached to the nitrogen atom of the methionylglycine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylacetyl)-L-methionylglycine typically involves the acylation of L-methionylglycine with phenylacetyl chloride. The reaction is carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Esterification: L-methionylglycine is first esterified using an alcohol, typically ethanol, in the presence of an acid catalyst.

    Acylation: The esterified product is then reacted with phenylacetyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of L-methionylglycine are esterified using industrial-grade ethanol and acid catalysts.

    Continuous Acylation: The esterified product is continuously fed into a reactor where it reacts with phenylacetyl chloride in the presence of a base. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Phenylacetyl)-L-methionylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The phenylacetyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of this compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(Phenylacetyl)-L-methionylglycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its neuroprotective and cognitive-enhancing properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(Phenylacetyl)-L-methionylglycine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in neurotransmission and cellular signaling.

    Pathways: It modulates pathways related to oxidative stress, inflammation, and neuroprotection.

Comparison with Similar Compounds

N-(Phenylacetyl)-L-methionylglycine can be compared with other similar compounds such as N-phenylacetyl-L-prolylglycine ethyl ester (Noopept):

    Uniqueness: this compound has a unique methionylglycine backbone, which distinguishes it from other phenylacetyl derivatives.

    Similar Compounds: Noopept, N-phenylacetylglycine, and N-phenylacetyl-L-proline.

Properties

CAS No.

681856-49-5

Molecular Formula

C15H20N2O4S

Molecular Weight

324.4 g/mol

IUPAC Name

2-[[(2S)-4-methylsulfanyl-2-[(2-phenylacetyl)amino]butanoyl]amino]acetic acid

InChI

InChI=1S/C15H20N2O4S/c1-22-8-7-12(15(21)16-10-14(19)20)17-13(18)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t12-/m0/s1

InChI Key

ZQOBNWOOGJYALN-LBPRGKRZSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)CC1=CC=CC=C1

Canonical SMILES

CSCCC(C(=O)NCC(=O)O)NC(=O)CC1=CC=CC=C1

Origin of Product

United States

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